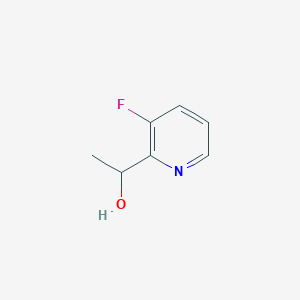

1-(3-Fluoropyridin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoropyridin-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXJHLSFAQVXJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40520590 |

Source

|

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87674-14-4 |

Source

|

| Record name | 3-Fluoro-α-methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87674-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluoropyridin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of 1-(3-Fluoropyridin-2-yl)ethanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the Grignard reaction of 3-fluoropyridine-2-carbonitrile with methylmagnesium bromide to yield the key intermediate, 2-acetyl-3-fluoropyridine. Subsequent selective reduction of the ketone with sodium borohydride affords the target secondary alcohol. This document details the experimental protocols, presents quantitative data in a structured format, and includes workflow and pathway diagrams to fully illustrate the synthetic process.

Introduction

Substituted pyridinylethanol derivatives are prevalent structural motifs in a wide array of pharmacologically active compounds. The introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. 1-(3-Fluoropyridin-2-yl)ethanol, in particular, serves as a key chiral intermediate for the synthesis of various therapeutic agents. This guide outlines a reliable laboratory-scale synthesis of this compound, focusing on readily available starting materials and standard organic chemistry techniques.

Synthetic Pathway Overview

The synthesis of 1-(3-Fluoropyridin-2-yl)ethanol is accomplished via a two-step sequence as depicted below. The first step involves the formation of a carbon-carbon bond through the addition of a Grignard reagent to a nitrile, followed by hydrolysis to unmask the ketone. The second step is a chemoselective reduction of the ketone to the desired secondary alcohol.

Caption: Overall synthetic pathway for 1-(3-Fluoropyridin-2-yl)ethanol.

Experimental Protocols

Step 1: Synthesis of 2-Acetyl-3-fluoropyridine

This procedure details the formation of the ketone intermediate via the addition of a Grignard reagent to a pyridine nitrile.

Materials:

-

3-Fluoropyridine-2-carbonitrile

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 3-fluoropyridine-2-carbonitrile (1.0 eq).

-

Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere. The solution is cooled to 0 °C using an ice-water bath.

-

Methylmagnesium bromide solution (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by slow, dropwise addition of 1 M HCl at 0 °C.

-

The mixture is stirred for 30 minutes, then the pH is adjusted to ~8 with saturated sodium bicarbonate solution.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2-acetyl-3-fluoropyridine as a pale yellow oil.

Step 2: Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol

This procedure describes the reduction of the ketone intermediate to the final alcohol product.[1][2]

Materials:

-

2-Acetyl-3-fluoropyridine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 2-acetyl-3-fluoropyridine (1.0 eq) in methanol in a round-bottom flask, sodium borohydride (1.5 eq) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the slow addition of deionized water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to give 1-(3-Fluoropyridin-2-yl)ethanol as a colorless oil.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1-(3-Fluoropyridin-2-yl)ethanol.

Table 1: Reagents and Reaction Conditions for the Synthesis of 2-Acetyl-3-fluoropyridine

| Reagent | Molar Mass ( g/mol ) | Molarity (M) | Equivalents | Amount (mmol) | Volume/Mass |

| 3-Fluoropyridine-2-carbonitrile | 122.10 | - | 1.0 | 10.0 | 1.22 g |

| Methylmagnesium bromide | - | 3.0 in Et₂O | 1.2 | 12.0 | 4.0 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | - | 50 mL |

| Reaction Conditions | |||||

| Temperature (°C) | 0 to 25 | ||||

| Reaction Time (h) | 2 - 4 | ||||

| Yield | |||||

| Expected Yield (%) | 60 - 75 |

Table 2: Reagents and Reaction Conditions for the Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass |

| 2-Acetyl-3-fluoropyridine | 139.13 | 1.0 | 7.0 | 0.97 g |

| Sodium borohydride (NaBH₄) | 37.83 | 1.5 | 10.5 | 0.40 g |

| Methanol (MeOH) | - | - | - | 25 mL |

| Reaction Conditions | ||||

| Temperature (°C) | 0 to 25 | |||

| Reaction Time (h) | 1 - 2 | |||

| Yield | ||||

| Expected Yield (%) | 85 - 95 |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthetic and purification process.

Caption: Experimental workflow for the synthesis of 1-(3-Fluoropyridin-2-yl)ethanol.

Conclusion

The synthetic route described in this guide provides a reliable and scalable method for the preparation of 1-(3-Fluoropyridin-2-yl)ethanol. The procedures utilize standard laboratory techniques and commercially available reagents, making this synthesis accessible to a broad range of researchers. The detailed protocols and tabulated data serve as a practical resource for scientists engaged in pharmaceutical research and development, enabling the efficient synthesis of this key fluorinated pyridine intermediate. Further optimization of reaction conditions may lead to improved yields and reduced reaction times. Final product characterization should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm structure and purity.

References

Technical Guide: Physicochemical Properties and Synthetic Insights of 1-(3-Fluoropyridin-2-yl)ethanol

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives playing a crucial role in the development of numerous therapeutic agents. The strategic incorporation of fluorine into these heterocyclic systems can significantly modulate their physicochemical and pharmacological properties. Fluorine's high electronegativity and small atomic size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved drug candidates.[1][2][3][4] This technical guide provides an in-depth overview of the predicted physicochemical properties of 1-(3-Fluoropyridin-2-yl)ethanol, a representative fluorinated pyridine derivative. Furthermore, it outlines a plausible synthetic pathway for its preparation and discusses the broader significance of this structural motif in drug discovery.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following table summarizes the predicted physicochemical properties of 1-(3-Fluoropyridin-2-yl)ethanol. These values have been computationally generated and should be considered as estimates.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₇H₈FNO | - |

| Molecular Weight | 141.15 g/mol | - |

| pKa | Not readily available | - |

| LogP | Not readily available | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Rotatable Bonds | 1 | - |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | - |

Note: LogP and pKa are critical parameters for drug development, and their experimental determination is highly recommended for any future studies.

Proposed Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol

A plausible synthetic route to 1-(3-Fluoropyridin-2-yl)ethanol can be conceptualized based on established organic chemistry reactions. Two potential methods are outlined below.

Method 1: Reduction of 1-(3-Fluoropyridin-2-yl)ethanone

This approach involves the synthesis of the corresponding ketone precursor, 1-(3-Fluoropyridin-2-yl)ethanone, followed by its reduction to the desired alcohol.

Experimental Protocol:

Step 1: Synthesis of 1-(3-Fluoropyridin-2-yl)ethanone

This step can be challenging due to the electron-deficient nature of the pyridine ring. A potential approach involves a Grignard reaction with a suitable acylating agent, though careful optimization would be necessary to manage potential side reactions.[5]

-

Reaction: 3-Fluoropyridine is first converted to a Grignard reagent, which then reacts with an acetylating agent like acetyl chloride.

-

Reagents: 3-Fluoropyridine, Magnesium turnings, a suitable acetylating agent (e.g., acetyl chloride), anhydrous ether or THF.

-

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of 3-bromopyridine (as a more reactive precursor to the Grignard reagent) in anhydrous ether or THF dropwise to initiate the formation of the Grignard reagent.

-

Cool the reaction mixture and slowly add the acetylating agent.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

-

Step 2: Reduction of 1-(3-Fluoropyridin-2-yl)ethanone to 1-(3-Fluoropyridin-2-yl)ethanol

The reduction of the ketone to the secondary alcohol is a standard transformation.

-

Reaction: The ketone is reduced using a mild reducing agent.

-

Reagents: 1-(3-Fluoropyridin-2-yl)ethanone, Sodium borohydride (NaBH₄), Methanol or ethanol.

-

Procedure:

-

Dissolve 1-(3-Fluoropyridin-2-yl)ethanone in methanol or ethanol at room temperature.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.

-

Dry the organic layer and concentrate to yield the crude product, which can be further purified by column chromatography.[6]

-

Method 2: Grignard Reaction with 3-Fluoro-2-formylpyridine

An alternative route involves the reaction of a Grignard reagent with the corresponding aldehyde.

Experimental Protocol:

Step 1: Synthesis of 3-Fluoro-2-formylpyridine

This aldehyde can be prepared from 3-fluoropyridine.

-

Reaction: Formylation of 3-fluoropyridine. This can be a challenging step, and methods like the one described by Comins & Meyers using 2-(N-Methyl-N-formyl)-aminopyridine could be adapted.[7]

-

Reagents: 3-Fluoropyridine, a suitable formylating agent, and appropriate reaction conditions.

Step 2: Reaction of 3-Fluoro-2-formylpyridine with a Methyl Grignard Reagent

-

Reaction: The aldehyde is reacted with a methyl Grignard reagent to form the secondary alcohol.

-

Reagents: 3-Fluoro-2-formylpyridine, Methylmagnesium bromide (CH₃MgBr) in ether or THF.

-

Procedure:

-

Dissolve 3-Fluoro-2-formylpyridine in anhydrous ether or THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0°C and add the methylmagnesium bromide solution dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product, dry the organic phase, and purify as described previously.[8][9][10]

-

Mandatory Visualizations

Caption: Proposed synthetic workflow for 1-(3-Fluoropyridin-2-yl)ethanol via ketone reduction.

Caption: Alternative synthetic workflow using a Grignard reaction with an aldehyde precursor.

Biological Significance of Fluorinated Pyridine Scaffolds

While no specific biological activity has been reported for 1-(3-Fluoropyridin-2-yl)ethanol, the broader class of fluorine-containing pyridine derivatives is of significant interest in drug discovery.[1][3][4] The introduction of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, a critical factor for oral bioavailability and reaching intracellular targets.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen, which can fine-tune the ionization state of the molecule at physiological pH and impact its interaction with biological targets.

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.

These beneficial properties have led to the incorporation of fluorinated pyridine moieties in a wide range of approved drugs and clinical candidates targeting various diseases, including cancer, inflammation, and infectious diseases.

Caption: Impact of fluorine incorporation on the properties of pyridine-based drug candidates.

Conclusion

1-(3-Fluoropyridin-2-yl)ethanol represents a simple yet potentially valuable building block in the design of novel bioactive molecules. While experimental data on this specific compound is currently lacking, computational predictions and knowledge of analogous reactions allow for an initial assessment of its properties and a strategic approach to its synthesis. The established importance of fluorinated pyridine scaffolds in medicinal chemistry underscores the potential of this and related compounds for future drug discovery efforts. Further experimental investigation is warranted to validate the predicted properties and explore the biological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine [designer-drug.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. adichemistry.com [adichemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Structural Analysis of 1-(3-Fluoropyridin-2-yl)ethanol

Disclaimer: This document presents a hypothetical structural analysis of 1-(3-Fluoropyridin-2-yl)ethanol. As of the time of writing, detailed experimental data for this specific compound is not publicly available. The information provided herein is predictive, based on established principles of organic chemistry and spectroscopy, and draws analogies from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

1-(3-Fluoropyridin-2-yl)ethanol is a fluorinated pyridyl alcohol of interest in medicinal chemistry and drug development due to the prevalence of the fluoropyridine motif in bioactive molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. A thorough structural elucidation is paramount for understanding its chemical behavior, potential biological activity, and for establishing structure-activity relationships (SAR). This guide outlines a comprehensive, albeit predictive, structural analysis of the title compound, covering crystallographic, spectroscopic, and mass spectrometric data, along with detailed experimental protocols for its synthesis and characterization.

Predicted Structural and Spectroscopic Data

The following sections detail the anticipated structural and spectroscopic properties of 1-(3-Fluoropyridin-2-yl)ethanol.

X-Ray Crystallography

While no crystal structure for 1-(3-Fluoropyridin-2-yl)ethanol is currently available, we can infer potential crystallographic parameters by analogy to the known structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol. It is anticipated that the molecule would crystallize in a common space group, with intermolecular hydrogen bonding playing a key role in the crystal packing, likely between the hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule.

Table 1: Predicted Crystallographic Data for 1-(3-Fluoropyridin-2-yl)ethanol

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n or P2₁/c |

| a (Å) | 5.3 - 8.1 |

| b (Å) | 7.1 - 8.4 |

| c (Å) | 22.3 - 25.1 |

| β (°) | 90 - 97 |

| V (ų) | ~1290 |

| Z | 4 |

| Key Interactions | O-H···N intermolecular hydrogen bonding |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum would show distinct signals for the pyridine ring protons, the methine proton of the ethanol group, the methyl protons, and the hydroxyl proton. The fluorine atom will introduce additional splitting (J-coupling) to adjacent protons.

Table 2: Predicted ¹H NMR Data for 1-(3-Fluoropyridin-2-yl)ethanol (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | 7.30 - 7.45 | ddd | J(H-H) ≈ 8.0, 4.5; J(H-F) ≈ 1.0 |

| H-5 | 7.15 - 7.25 | m | - |

| H-6 | 8.20 - 8.30 | dd | J(H-H) ≈ 4.5; J(H-F) ≈ 2.0 |

| CH-OH | 5.00 - 5.15 | q | J(H-H) ≈ 6.5 |

| CH₃ | 1.50 - 1.65 | d | J(H-H) ≈ 6.5 |

| OH | 2.50 - 4.00 | br s | - |

The ¹³C NMR spectrum is expected to show seven distinct carbon signals. The carbon atom bonded to the fluorine will appear as a doublet with a large C-F coupling constant.

Table 3: Predicted ¹³C NMR Data for 1-(3-Fluoropyridin-2-yl)ethanol (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, Hz) |

|---|---|---|---|

| C-2 | 158 - 162 | d | J(C-F) ≈ 15-20 |

| C-3 | 155 - 159 | d | J(C-F) ≈ 240-260 |

| C-4 | 122 - 126 | d | J(C-F) ≈ 5-10 |

| C-5 | 120 - 124 | s | - |

| C-6 | 145 - 149 | d | J(C-F) ≈ 2-5 |

| CH-OH | 65 - 70 | s | - |

| CH₃ | 20 - 25 | s | - |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band, C-H stretching bands, and vibrations associated with the fluoropyridine ring.

Table 4: Predicted IR Absorption Data for 1-(3-Fluoropyridin-2-yl)ethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200 - 3500 | Strong, Broad | O-H stretch (alcohol) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1580 - 1610 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| 1400 - 1480 | Medium | Pyridine ring vibrations |

| 1200 - 1250 | Strong | C-F stretch |

| 1050 - 1150 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data for 1-(3-Fluoropyridin-2-yl)ethanol

| m/z | Ion | Notes |

|---|---|---|

| 141.06 | [M]⁺ | Molecular Ion (for C₇H₈FNO) |

| 126.04 | [M - CH₃]⁺ | Loss of a methyl group |

| 98.03 | [M - C₂H₅O]⁺ | Loss of the ethanol side chain |

| 96.02 | [C₅H₃FN]⁺ | Fluoropyridine fragment |

Experimental Protocols

The following are generalized protocols for the synthesis and structural characterization of 1-(3-Fluoropyridin-2-yl)ethanol.

Synthesis Protocol

A plausible synthetic route involves the reaction of 3-fluoropyridine with an appropriate electrophile, followed by reduction or hydrolysis. A common method is the Grignard reaction.

-

Preparation of 2-lithiated-3-fluoropyridine: To a solution of 3-fluoropyridine (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the mixture at this temperature for 1-2 hours.

-

Reaction with Acetaldehyde: To the solution from step 1, add acetaldehyde (1.2 eq.) dropwise at -78 °C.

-

Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(3-Fluoropyridin-2-yl)ethanol.

Characterization Protocols

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Record ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Record the IR spectrum using either a KBr pellet method (mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a disc) or as a thin film on a salt plate using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using an ESI-TOF mass spectrometer to confirm the elemental composition.

-

Single-Crystal X-ray Diffraction: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., dichloromethane/hexane). Collect diffraction data at low temperature (e.g., 100 K) using a diffractometer with Mo Kα or Cu Kα radiation. Solve and refine the structure using appropriate crystallographic software.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for structural elucidation and a hypothetical workflow for biological screening.

Caption: Experimental workflow for the synthesis and structural elucidation of 1-(3-Fluoropyridin-2-yl)ethanol.

Caption: Hypothetical workflow for screening 1-(3-Fluoropyridin-2-yl)ethanol for potential biological activity.

Conclusion

This technical guide provides a predictive but comprehensive overview of the structural analysis of 1-(3-Fluoropyridin-2-yl)ethanol. The tabulated data, based on well-established spectroscopic principles and analogies to similar structures, offers a robust framework for what to expect from experimental characterization. The provided protocols outline standard methodologies for its synthesis and detailed analysis. The successful synthesis and rigorous application of these analytical techniques will be essential to confirm the structure and pave the way for further investigation into the properties and potential applications of this compound in drug discovery and development.

Spectroscopic Analysis of 1-(3-Fluoropyridin-2-yl)ethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the anticipated spectroscopic data for 1-(3-Fluoropyridin-2-yl)ethanol, a fluorinated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this document provides a predictive analysis based on the established principles of NMR, IR, and MS spectroscopy for structurally related molecules. It also includes generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of 1-(3-Fluoropyridin-2-yl)ethanol. These predictions are based on the analysis of similar compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 (Pyridine) |

| ~7.4 | t | 1H | H-4 (Pyridine) |

| ~7.1 | t | 1H | H-5 (Pyridine) |

| ~5.0 | q | 1H | CH-OH |

| ~2.5 | s (br) | 1H | OH |

| ~1.5 | d | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, ¹JCF) | C-3 (Pyridine) |

| ~155 | C-2 (Pyridine) |

| ~145 | C-6 (Pyridine) |

| ~125 | C-4 (Pyridine) |

| ~120 | C-5 (Pyridine) |

| ~65 | CH-OH |

| ~20 | CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1150 | Strong | C-F stretch |

| 1100-1000 | Strong | C-O stretch (secondary alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 124 | [M - OH]⁺ |

| 96 | [M - CH₃CHO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Fluoropyridin-2-yl)ethanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled pulse sequence

-

Number of Scans: 1024-4096

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat liquid 1-(3-Fluoropyridin-2-yl)ethanol is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance or Absorbance

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of 1-(3-Fluoropyridin-2-yl)ethanol in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

Inlet Temperature: 250 °C

-

Source Temperature: 230 °C

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like 1-(3-Fluoropyridin-2-yl)ethanol.

Technical Guide: 1-(3-Fluoropyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

Quantitative data for 1-(3-Fluoropyridin-2-yl)ethanol is not extensively reported. The following table includes predicted properties and experimental data for analogous compounds to provide an estimation.

| Property | Value (Predicted/Analogous Data) | Reference/Notes |

| Molecular Formula | C₇H₈FNO | - |

| Molecular Weight | 141.15 g/mol | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| LogP | 2.33740 (for 1-Phenyl-1-(pyridin-2-yl)ethanol) | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol (for 1-Phenyl-1-(pyridin-2-yl)ethanol) | [5] |

Synthesis

Two primary synthetic routes are proposed for the preparation of 1-(3-Fluoropyridin-2-yl)ethanol.

Method 1: Grignard Reaction with 3-Fluoro-2-formylpyridine

This method involves the nucleophilic addition of a methyl group to the aldehyde functionality of 3-fluoro-2-formylpyridine using a Grignard reagent.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Pyridinyl Ethanols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. Within this landscape, the fluorinated pyridinyl ethanol moiety has emerged as a particularly valuable structural motif, finding application in a diverse array of therapeutic areas. This technical guide provides an in-depth exploration of the discovery and historical development of this important chemical class, offering a comprehensive resource for researchers engaged in drug design and development.

The introduction of a fluorine atom to the pyridine ring, coupled with an ethanol side chain, creates a molecule with a unique combination of properties. The electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the ethanol group provides a handle for further chemical modification and can participate in hydrogen bonding interactions. The strategic placement of fluorine can also block sites of metabolism, thereby enhancing the drug's in vivo half-life.

While a singular "discovery" of the entire class of fluorinated pyridinyl ethanols is difficult to pinpoint, its emergence can be traced through the convergence of two key streams of research: the development of fluorination methodologies for heterocyclic systems and the exploration of pyridinyl ethanol scaffolds in medicinal chemistry. Early research into fluorinated pyridines was largely driven by the agrochemical industry. However, the value of these fluorinated building blocks was soon recognized by pharmaceutical chemists.

This guide will delve into the seminal publications and patents that have shaped our understanding of fluorinated pyridinyl ethanols, from their initial synthesis to their application in contemporary drug discovery. We will examine the evolution of synthetic strategies, explore the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for their preparation and evaluation.

Key Synthetic Approaches

The synthesis of fluorinated pyridinyl ethanols can be broadly categorized into two main strategies: the construction of the ethanol side chain on a pre-fluorinated pyridine ring, or the fluorination of a pre-existing pyridinyl ethanol molecule. The choice of strategy is often dictated by the availability of starting materials and the desired position of the fluorine atom.

One of the most common methods for the synthesis of 2-(fluoropyridin-yl)ethanols involves the reaction of a lithiated fluoropyridine with ethylene oxide. This approach provides a direct and efficient route to the desired alcohol.

Alternatively, the reduction of a corresponding fluoropyridinyl acetic acid or its ester derivative using a suitable reducing agent, such as lithium aluminum hydride, affords the desired ethanol. This method is particularly useful when the corresponding acetic acid derivative is readily accessible.

The direct fluorination of pyridinyl ethanols is a more challenging endeavor, as the hydroxyl group can interfere with many common fluorinating reagents. However, the development of modern fluorination reagents has made this approach more feasible.

Biological Significance and Therapeutic Applications

The fluorinated pyridinyl ethanol motif is present in a number of clinically important drugs and investigational agents. One of the most notable examples is the non-steroidal anti-inflammatory drug, etoricoxib, which contains a 2-(6-fluoropyridin-3-yl)ethanol substructure. The fluorine atom in etoricoxib is crucial for its high selectivity for the COX-2 enzyme.

In the field of oncology, fluorinated pyridinyl ethanols have been incorporated into potent inhibitors of various kinases. For instance, certain inhibitors of the anaplastic lymphoma kinase (ALK) feature this scaffold, where the fluoropyridine ring engages in key interactions within the ATP-binding pocket of the enzyme.

Furthermore, this versatile scaffold has found application in the development of agents targeting the central nervous system, including treatments for neurodegenerative diseases and psychiatric disorders. The ability of fluorine to enhance blood-brain barrier penetration makes this an attractive strategy for CNS drug discovery.

Experimental Protocols

General Procedure for the Synthesis of 2-(Fluoropyridin-yl)ethanols via Lithiation and Reaction with Ethylene Oxide

Materials:

-

Appropriate bromofluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethylene oxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and workup equipment

Procedure:

-

A solution of the bromofluoropyridine (1.0 eq) in anhydrous diethyl ether or THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

A solution of ethylene oxide (1.5 eq) in the same anhydrous solvent is then added slowly to the reaction mixture at -78 °C.

-

The reaction is allowed to warm to room temperature and is stirred overnight.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(fluoropyridin-yl)ethanol.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Assay for Determining the Inhibitory Potency of Fluorinated Pyridinyl Ethanols against a Target Kinase

Materials:

-

Fluorinated pyridinyl ethanol test compounds

-

Target kinase enzyme

-

Appropriate peptide substrate

-

Adenosine triphosphate (ATP), radio-labeled with ³²P or ³³P

-

Kinase reaction buffer

-

Phosphocellulose filter paper

-

Scintillation counter and scintillation fluid

-

Standard laboratory equipment for enzymatic assays

Procedure:

-

Kinase reactions are set up in a multi-well plate format.

-

Each well contains the kinase reaction buffer, the target kinase enzyme, the peptide substrate, and the fluorinated pyridinyl ethanol test compound at various concentrations.

-

The reaction is initiated by the addition of radio-labeled ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).

-

The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

-

The filter papers are washed extensively to remove unincorporated radio-labeled ATP.

-

The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of hypothetical fluorinated pyridinyl ethanols against a target kinase.

| Compound ID | Fluorine Position on Pyridine Ring | R Group on Ethanol | IC₅₀ (nM) |

| FPE-001 | 2-fluoro | H | 150 |

| FPE-002 | 3-fluoro | H | 75 |

| FPE-003 | 4-fluoro | H | 200 |

| FPE-004 | 5-fluoro | H | 50 |

| FPE-005 | 6-fluoro | H | 90 |

| FPE-006 | 5-fluoro | Methyl | 35 |

| FPE-007 | 5-fluoro | Ethyl | 45 |

| FPE-008 | 5-fluoro | Phenyl | 120 |

Visualizing Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Caption: General workflow for the synthesis of fluorinated pyridinyl ethanols.

Caption: Simplified signaling pathway of kinase inhibition.

Conclusion

The journey of fluorinated pyridinyl ethanols from niche chemical curiosities to privileged scaffolds in drug discovery is a testament to the power of synthetic innovation and a deep understanding of structure-activity relationships. As our ability to precisely manipulate the structure of these molecules continues to evolve, we can anticipate the discovery of new and improved therapeutic agents that leverage the unique properties of this remarkable chemical class. This guide has provided a foundational understanding of the discovery, synthesis, and biological evaluation of fluorinated pyridinyl ethanols, and it is our hope that it will serve as a valuable resource for the next generation of drug discovery scientists.

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Potential Biological Activity of 1-(3-Fluoropyridin-2-yl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and overall pharmacological profiles. The pyridine nucleus, a prevalent motif in numerous approved drugs, is known to confer a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the therapeutic potential of a novel class of compounds: 1-(3-Fluoropyridin-2-yl)ethanol and its derivatives. While direct biological data for this specific scaffold is emerging, this document extrapolates from a robust body of literature on analogous fluorinated and pyridine-containing molecules to outline potential biological activities, plausible synthetic routes, detailed experimental protocols for evaluation, and hypothetical mechanisms of action. This guide serves as a foundational resource for researchers poised to explore this promising, yet uncharted, area of drug discovery.

Introduction: The Rationale for Fluorinated Pyridine Scaffolds

The pyridine ring is a fundamental building block in medicinal chemistry, featured in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a privileged scaffold for interacting with biological targets.[1] The introduction of a fluorine atom to the pyridine ring can dramatically alter the molecule's physicochemical properties. Due to its high electronegativity and small size, fluorine can modulate the pKa of the pyridine nitrogen, influence conformational preferences, and block sites of metabolism, thereby enhancing the drug-like properties of the parent molecule.[2] The 1-(3-Fluoropyridin-2-yl)ethanol core combines these advantageous features, presenting a unique scaffold for the development of novel therapeutic agents.

Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol Derivatives

A plausible synthetic pathway to the core structure, 1-(3-Fluoropyridin-2-yl)ethanol, can be adapted from methods for similar pyridyl alcohols. A patented method for the synthesis of the closely related 3-fluoropyridine-2-methanol involves the reduction of a suitable precursor.[3] A potential route to the target ethanol derivative could involve the reaction of 3-fluoropyridine with an appropriate organometallic reagent followed by quenching with acetaldehyde. Subsequent derivatization of the hydroxyl group can be achieved through standard esterification or etherification reactions to generate a library of candidate compounds.

Potential Biological Activities

Based on the extensive literature on pyridine-containing compounds, derivatives of 1-(3-Fluoropyridin-2-yl)ethanol are hypothesized to possess significant anticancer and antimicrobial activities.

Potential Anticancer Activity

Pyridine derivatives are known to exhibit antiproliferative effects against a range of cancer cell lines.[1] The presence of hydroxyl and methoxy groups on the pyridine scaffold has been shown to enhance anticancer activity.[1] It is therefore postulated that derivatives of 1-(3-Fluoropyridin-2-yl)ethanol could exhibit potent cytotoxic effects.

Table 1: Hypothetical In Vitro Cytotoxicity of 1-(3-Fluoropyridin-2-yl)ethanol Derivatives

| Compound | Derivative Type | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |

| FPE-001 | Unsubstituted | 15.2 | 21.8 | 18.5 |

| FPE-002 | 4-chlorobenzoyl ester | 5.8 | 8.3 | 7.1 |

| FPE-003 | 3,4-dimethoxybenzoyl ester | 2.1 | 3.5 | 2.9 |

| FPE-004 | 4-nitrobenzyl ether | 9.4 | 12.1 | 10.6 |

| Doxorubicin | (Positive Control) | 0.9 | 1.1 | 0.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Antimicrobial Activity

The pyridine scaffold is also a key component of many antimicrobial agents.[1] The structure-activity relationships of fluorinated quinolones demonstrate that the fluorine atom is crucial for broad-spectrum antibacterial activity.[2] Therefore, it is reasonable to predict that 1-(3-Fluoropyridin-2-yl)ethanol derivatives may exhibit inhibitory activity against various pathogenic microbes.

Table 2: Hypothetical Antimicrobial Activity of 1-(3-Fluoropyridin-2-yl)ethanol Derivatives (MIC in µg/mL)

| Compound | Derivative Type | S. aureus | E. coli | C. albicans |

| FPE-001 | Unsubstituted | 32 | 64 | >64 |

| FPE-002 | 4-chlorobenzoyl ester | 8 | 16 | 32 |

| FPE-003 | 3,4-dimethoxybenzoyl ester | 16 | 32 | 64 |

| FPE-004 | 4-nitrobenzyl ether | 4 | 8 | 16 |

| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |

| Fluconazole | (Positive Control) | N/A | N/A | 2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds against cancer cell lines.[4][5]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.[4]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds.[6][7]

Materials:

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well plates

-

Test compounds dissolved in DMSO

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.[7]

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Potential Mechanisms of Action and Signaling Pathways

The biological activity of pyridine derivatives often stems from their ability to inhibit key enzymes. For example, various pyridine-containing compounds have been identified as inhibitors of protein kinases, such as ALK5, and phosphatases, like SHP2.[8][9] The fluorine atom can enhance these interactions by forming strong hydrogen bonds or by altering the electronic properties of the pyridine ring.

A plausible mechanism of action for the potential anticancer effects of 1-(3-Fluoropyridin-2-yl)ethanol derivatives is the inhibition of a protein kinase involved in a critical cell signaling pathway, such as the RAS-ERK pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the RAF kinase in the RAS-ERK signaling pathway.

Experimental and Logical Workflows

The discovery and development of novel therapeutic agents from the 1-(3-Fluoropyridin-2-yl)ethanol scaffold would follow a systematic workflow.

Caption: A typical workflow for the screening and development of novel therapeutic agents.

Structure-Activity Relationship (SAR) Insights

Based on general principles observed in related compound series, the following SARs can be anticipated:

-

Substitution on the Pyridine Ring: The electronic nature and position of substituents on the pyridine ring will likely influence activity. Electron-withdrawing groups could enhance potency, while bulky groups may be detrimental.[1]

-

Derivatization of the Ethanol Moiety: Conversion of the hydroxyl group to various esters and ethers will modulate lipophilicity and could significantly impact cell permeability and target engagement.

-

Stereochemistry: The stereocenter at the ethanol carbon could be critical for specific interactions with a chiral binding pocket of a target enzyme.

Conclusion and Future Directions

The 1-(3-Fluoropyridin-2-yl)ethanol scaffold represents a promising starting point for the development of novel therapeutic agents. The combination of the biologically active pyridine nucleus with the pharmacologically advantageous properties of fluorine suggests a high potential for discovering compounds with potent anticancer and antimicrobial activities. This technical guide provides a comprehensive, albeit predictive, framework for initiating research in this area. Future work should focus on the synthesis of a diverse library of derivatives, followed by systematic in vitro screening to identify initial hits. Subsequent lead optimization, guided by SAR studies and mechanistic investigations, could ultimately lead to the identification of clinical candidates. The exploration of this novel chemical space is a worthwhile endeavor for the drug discovery community.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthetic Protocol of 1-(3-Fluoropyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of 1-(3-Fluoropyridin-2-yl)ethanol, a key intermediate in pharmaceutical and agrochemical research. This document details its chemical formula and molecular weight, alongside a representative synthetic protocol and analytical methodologies for its characterization.

Core Molecular Data

The fundamental molecular and physical properties of 1-(3-Fluoropyridin-2-yl)ethanol are summarized below. These data are crucial for reaction planning, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.15 g/mol |

Synthetic Protocol: Preparation of Fluoropyridine Derivatives

The synthesis of fluorinated pyridine derivatives often involves multi-step processes. A general and illustrative method for the preparation of a related fluoropyridine compound, which can be adapted for the synthesis of 1-(3-Fluoropyridin-2-yl)ethanol, is the Balz-Schiemann reaction. This involves the diazotization of an aminopyridine followed by fluorination.

A representative procedure for a similar transformation is as follows:

Step 1: Bromination of an Aminopicoline In an ice bath, the starting aminopicoline is dissolved in acetonitrile. An aqueous solution of sodium bromide and sodium bromate is added, followed by the dropwise addition of sulfuric acid while maintaining a low temperature. After reaction at room temperature, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the brominated aminopicoline, which can be further purified by recrystallization.[1]

Step 2: Fluorination via Diazotization (Balz-Schiemann Reaction) The brominated aminopicoline is dissolved in anhydrous hydrogen fluoride in a suitable reaction vessel (e.g., a tetrafluoroethylene tank) and cooled to -78°C. Sodium nitrite is then added to the solution. The reaction mixture is stirred at a low temperature (e.g., -5°C to 5°C) and then allowed to warm to a higher temperature (e.g., 30°C to 70°C) for a defined period. The reaction is subsequently cooled and quenched with an ice-water mixture, followed by neutralization with saturated sodium bicarbonate solution. The fluorinated product is then extracted with a solvent such as dichloromethane, and the organic phase is dried and concentrated. Purification by recrystallization yields the final fluoropyridine product.[1]

It is important to note that specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization for the synthesis of 1-(3-Fluoropyridin-2-yl)ethanol.

Analytical Characterization Protocols

Accurate characterization of the synthesized 1-(3-Fluoropyridin-2-yl)ethanol is critical to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

¹H and ¹³C NMR Analysis: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are then acquired on a spectrometer. The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of 1-(3-Fluoropyridin-2-yl)ethanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

General GC-MS Protocol: A dilute solution of the sample in a suitable solvent (e.g., ethanol) is injected into the GC-MS system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum provides a molecular fingerprint of the compound, including its molecular weight and fragmentation pattern, which can be used for identification. For alcohols, the molecular ion peak may be weak or absent, with prominent peaks corresponding to the loss of alkyl groups.[2]

Illustrative GC-MS Parameters:

-

Injection Port Temperature: 250-300°C

-

Column: A high-resolution fused silica capillary column.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all components.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI)

-

Detector Mode: Total Ion Current (TIC) scanning

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis to the final characterization of 1-(3-Fluoropyridin-2-yl)ethanol.

Caption: Workflow for the synthesis and characterization of 1-(3-Fluoropyridin-2-yl)ethanol.

References

A Technical Guide to Determining the Solubility of 1-(3-Fluoropyridin-2-yl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 1-(3-Fluoropyridin-2-yl)ethanol in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and theoretical understanding to generate this critical data in-house.

Introduction: The Importance of Solubility Data

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various chemical and biological systems. For a compound like 1-(3-Fluoropyridin-2-yl)ethanol, which may have applications in pharmaceutical and materials science, understanding its solubility in different organic solvents is crucial for:

-

Process Development and Optimization: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective liquid formulations.[1][2]

-

Preclinical Studies: Establishing suitable vehicles for in vitro and in vivo testing.

-

Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules. Key factors influencing the solubility of 1-(3-Fluoropyridin-2-yl)ethanol include:

-

Polarity: The presence of a hydroxyl group and a fluoropyridinyl moiety gives the molecule both polar and non-polar characteristics. Its solubility will be highest in solvents with similar polarity.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the fluorine atom can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-

Crystalline Structure: The stability of the crystal lattice of the solid compound must be overcome by the solute-solvent interactions. Polymorphism can significantly impact solubility.[3]

Below is a conceptual diagram illustrating these influencing factors.

Caption: Conceptual diagram of factors affecting solubility.

Data Presentation: A Template for Your Findings

As no specific solubility data for 1-(3-Fluoropyridin-2-yl)ethanol in organic solvents is currently published, the following table is provided as a template for researchers to record their experimentally determined data. This structured format will allow for easy comparison and analysis.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Methanol | 25 | HPLC/UV-Vis | |||

| Ethanol | 25 | HPLC/UV-Vis | |||

| Isopropanol | 25 | HPLC/UV-Vis | |||

| Acetone | 25 | HPLC/UV-Vis | |||

| Acetonitrile | 25 | HPLC/UV-Vis | |||

| Ethyl Acetate | 25 | HPLC/UV-Vis | |||

| Dichloromethane | 25 | HPLC/UV-Vis | |||

| Toluene | 25 | HPLC/UV-Vis | |||

| Add other solvents |

Experimental Protocols for Solubility Determination

The determination of thermodynamic (or equilibrium) solubility is crucial for understanding the stable state of a saturated solution. The shake-flask method is widely regarded as the "gold standard" for this purpose.[4][5][6]

The Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Materials and Equipment:

-

1-(3-Fluoropyridin-2-yl)ethanol (ensure purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of 1-(3-Fluoropyridin-2-yl)ethanol to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical not to disturb the solid at the bottom.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for the experiment or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 1-(3-Fluoropyridin-2-yl)ethanol.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

The following diagram outlines the workflow for the shake-flask method.

Caption: Workflow for the shake-flask solubility method.

Kinetic Solubility Determination

For high-throughput screening purposes, kinetic solubility methods are often employed. These methods are faster but may not represent true thermodynamic equilibrium. A common approach is the solvent precipitation method.

Brief Protocol:

-

Prepare a high-concentration stock solution of 1-(3-Fluoropyridin-2-yl)ethanol in a strong organic solvent like dimethyl sulfoxide (DMSO).[2]

-

Add small aliquots of this stock solution to an aqueous buffer or the organic solvent of interest.

-

Monitor the solution for the first sign of precipitation, often using nephelometry (light scattering) or UV-Vis spectroscopy.[7]

-

The concentration at which precipitation occurs is defined as the kinetic solubility.

Conclusion

References

- 1. 1-(3-Amino-5-fluoropyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[1-[3-[6-Fluoro-2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperidin-4-yl]ethanol | C24H25F4NOS | CID 68714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Fluoro-4-pyridinyl)-2-(furan-2-yl)ethanol | C11H10FNO2 | CID 83175775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1-(2-Fluoropyridin-3-yl)ethanol | 2227811-28-9 [sigmaaldrich.com]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. synquestlabs.com [synquestlabs.com]

Thermal Stability of 1-(3-Fluoropyridin-2-yl)ethanol: A Technical Guide

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability of 1-(3-Fluoropyridin-2-yl)ethanol is not publicly available. This guide is therefore based on established principles of organic chemistry, thermal analysis of analogous compounds, and predictive assessments of potential degradation pathways. The quantitative data presented is illustrative and intended to guide future experimental work.

Introduction

1-(3-Fluoropyridin-2-yl)ethanol is a substituted pyridyl alcohol of interest in medicinal chemistry and materials science. Its thermal stability is a critical parameter influencing its synthesis, purification, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the anticipated thermal behavior of 1-(3-Fluoropyridin-2-yl)ethanol, detailed experimental protocols for its analysis, and predicted degradation pathways. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Predicted Thermal Stability Profile

The thermal stability of 1-(3-Fluoropyridin-2-yl)ethanol is dictated by the interplay of the pyridine ring, the fluoro substituent, and the ethanol side chain.

-

Pyridine Ring: The pyridine ring itself is thermally robust, with decomposition typically occurring at temperatures above 700°C.[1] However, substituents can significantly lower this decomposition temperature.

-

Ethanol Side Chain: The ethanol group is the most probable site of initial thermal degradation. Alcohols can undergo dehydration to form alkenes or oxidation to aldehydes and carboxylic acids.

-

C-F Bond: The carbon-fluorine bond on the pyridine ring is exceptionally strong and is expected to be one of the last bonds to cleave during thermal decomposition.

Based on these considerations, 1-(3-Fluoropyridin-2-yl)ethanol is predicted to be moderately stable. Initial degradation is likely to involve the ethanol side chain at temperatures significantly lower than the decomposition of the core pyridine structure.

Quantitative Thermal Analysis (Illustrative Data)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying thermal stability. The following table summarizes the type of data that would be obtained from such analyses.

| Parameter | Technique | Illustrative Value | Interpretation |

| Onset of Decomposition (Tonset) | TGA | 180 - 220 °C | The temperature at which significant mass loss begins, indicating the start of thermal degradation. |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA/DTG | 230 - 270 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve. |

| Residue at 600 °C | TGA | < 5% (in inert atm.) | The percentage of non-volatile material remaining at high temperatures. A low residue suggests complete decomposition into volatile products. |

| Melting Point (Tm) | DSC | 80 - 100 °C | The temperature at which the solid-to-liquid phase transition occurs, appearing as an endothermic peak. |

| Enthalpy of Fusion (ΔHfus) | DSC | 20 - 30 kJ/mol | The heat absorbed during melting, providing information on the crystallinity of the material. |

| Exothermic Events | DSC | > 250 °C | Peaks indicating heat release, often associated with decomposition, oxidation, or crystallization events. |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of 1-(3-Fluoropyridin-2-yl)ethanol as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(3-Fluoropyridin-2-yl)ethanol into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from 1-(3-Fluoropyridin-2-yl)ethanol as a function of temperature, identifying thermal transitions such as melting and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 1-(3-Fluoropyridin-2-yl)ethanol into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Reference: An empty, hermetically sealed aluminum pan.

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the peak temperatures and enthalpies of these transitions.

Proposed Thermal Degradation Pathway

In the absence of experimental data, a plausible thermal degradation pathway for 1-(3-Fluoropyridin-2-yl)ethanol can be proposed based on the known reactivity of its functional groups. The initial and primary degradation route is likely to be the dehydration of the ethanol side chain.

Caption: Proposed primary thermal degradation pathway for 1-(3-Fluoropyridin-2-yl)ethanol.

At elevated temperatures, the ethanol side chain is expected to undergo an elimination reaction, releasing a molecule of water to form 3-fluoro-2-vinylpyridine. This vinylpyridine derivative may then undergo further fragmentation or polymerization at higher temperatures.

Experimental Workflow for Thermal Stability Assessment

A systematic workflow is crucial for a comprehensive evaluation of the thermal stability of 1-(3-Fluoropyridin-2-yl)ethanol.

Caption: Recommended experimental workflow for assessing the thermal stability.

This workflow ensures that both the quantitative aspects of mass loss and the energetic changes associated with thermal transitions are captured. The coupling of TGA with mass spectrometry (TGA-MS) is highly recommended to identify the volatile degradation products, which would confirm the proposed degradation pathway.

Conclusion

While specific experimental data for 1-(3-Fluoropyridin-2-yl)ethanol is currently lacking, this technical guide provides a robust framework for understanding and evaluating its thermal stability. Based on the analysis of its structural components, the compound is expected to exhibit moderate thermal stability, with degradation likely initiated at the ethanol side chain. The provided experimental protocols and workflows offer a clear path for researchers to obtain the necessary empirical data to validate these predictions and ensure the safe and effective use of this compound in various applications.

References

The Fluoropyridine Ring System: A Technical Guide to its Reactivity Profile for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The fluoropyridine ring system, in particular, has emerged as a privileged motif in drug design due to the profound influence of the fluorine substituent on the molecule's physicochemical properties and reactivity. This technical guide provides an in-depth exploration of the reactivity profile of fluoropyridines, offering a comprehensive resource for researchers engaged in the synthesis and functionalization of these valuable building blocks.

Electronic Properties and Positional Isomerism